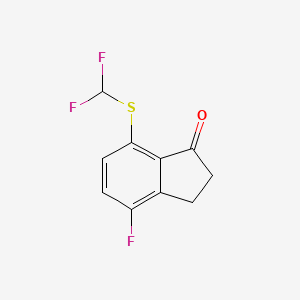
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the field of organic chemistry
Méthodes De Préparation
One common method is the difluoromethylation of disulfides using TMS-CF2H, which is a metal-free approach that converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group . This method is notable for its operational simplicity and good functional group tolerance.
Analyse Des Réactions Chimiques
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The difluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its difluoromethylthio group. This group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The molecular pathways involved often include enzyme inhibition and modulation of protein functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one include other difluoromethylated compounds such as N-difluoromethyl amides, carbamates, thiocarbamates, ureas, and formamides. These compounds share the difluoromethyl group but differ in their overall structure and specific chemical properties.
Propriétés
Formule moléculaire |
C10H7F3OS |
|---|---|
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2 |
Clé InChI |
HETSWFDJDIQHOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


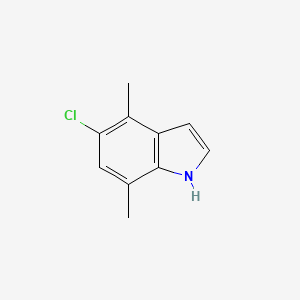

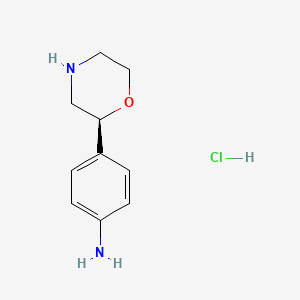
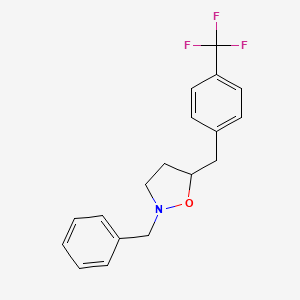
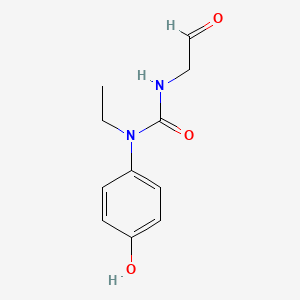
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
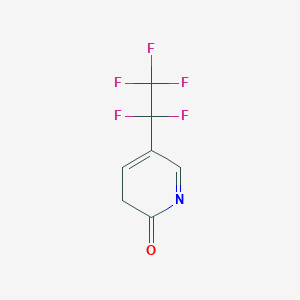
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
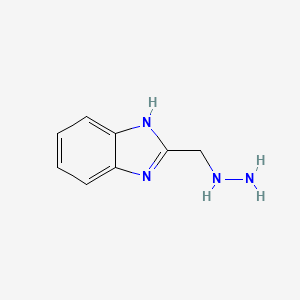

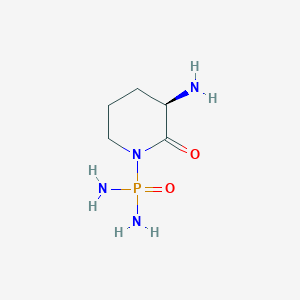
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
